5,6,7,8-Tetrahydroquinoxalin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoxalin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h5H,1-4H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNCPFLTYVQDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CN=C2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155535-21-0 | |
| Record name | 5,6,7,8-tetrahydroquinoxalin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
General Context of Tetrahydroquinoxaline Scaffolds in Organic and Medicinal Chemistry
The tetrahydroquinoxaline scaffold, a fusion of a pyrazine (B50134) ring and a cyclohexane (B81311) ring, is a privileged structure in the realm of organic and medicinal chemistry. This structural motif is a key component in a variety of biologically active molecules. The partially saturated nature of the cyclohexane ring imparts a three-dimensional character to the otherwise planar quinoxaline (B1680401) system, which can be crucial for specific interactions with biological targets.
In medicinal chemistry, tetrahydroquinoxaline derivatives have been investigated for a wide range of therapeutic applications. Their structural similarity to endogenous molecules allows them to interact with various biological receptors and enzymes. For instance, derivatives of the related 5,6,7,8-tetrahydroquinazoline have been synthesized and evaluated for their potential as antitubercular and antidiabetic agents. nih.govresearchgate.net Furthermore, research into 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives has identified their potential as P2X1-purinoceptor antagonists, which could have applications in the development of male contraceptives. nih.govresearchgate.net
The synthesis of the tetrahydroquinoxaline core and its derivatives is a key focus in organic chemistry. Various synthetic strategies have been developed to construct this heterocyclic system. A common method involves the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound to form the quinoxaline core, which can then be subjected to reduction to yield the tetrahydroquinoxaline derivative. ipp.pt Catalytic hydrogenation is a frequently employed method for the saturation of the benzene ring of the quinoxaline system. For example, methods for synthesizing 5,6,7,8-tetrahydroquinoline (B84679), a related scaffold, often utilize catalytic hydrogenation of quinoline. google.com
Historical Overview of Research Endeavors on 5,6,7,8 Tetrahydroquinoxalin 2 Amine and Its Analogs
While specific historical research focused solely on 5,6,7,8-Tetrahydroquinoxalin-2-amine is not extensively documented in publicly available literature, the exploration of its analogous structures provides a valuable timeline of progress in this area of heterocyclic chemistry. Research on quinoxaline (B1680401) derivatives, in general, has a rich history, with initial synthetic methods being established in the late 19th and early 20th centuries.
The focus on tetrahydro-derivatives, and specifically those with amino substitutions, is a more contemporary development, largely driven by the pursuit of novel therapeutic agents. The systematic investigation of amino-substituted tetrahydroquinolines and tetrahydroquinazolines has provided a foundation for understanding the potential of related tetrahydroquinoxaline amines. For instance, a series of 5-amino-5,6,7,8-tetrahydroquinolinones were designed and synthesized as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov
More recently, research has focused on developing efficient and stereoselective synthetic routes to chiral amino-tetrahydroquinoline derivatives, highlighting the growing interest in the spatial arrangement of these molecules for targeted biological activity. Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been employed as ligands in metal catalysts for asymmetric transfer hydrogenation, demonstrating their utility in asymmetric synthesis. mdpi.com The synthesis of various 2-derivatives of 3-(5,6,7,8-tetrahydronaphthalen-2-yl)quinoxaline further illustrates the ongoing efforts to create diverse libraries of these compounds for biological screening. pjsir.org
Significance of 5,6,7,8 Tetrahydroquinoxalin 2 Amine As a Research Target in Heterocyclic Chemistry
Established Reaction Pathways for the Core this compound Scaffold
The synthesis of the 5,6,7,8-tetrahydroquinoxaline (B1293704) scaffold is rooted in classical organic reactions that have been refined over time for efficiency and yield. These established methods provide a reliable foundation for accessing the core structure, which can then be further functionalized.
Cyclocondensation Reactions in Tetrahydroquinoxaline Synthesis
Cyclocondensation reactions are a cornerstone for the formation of the quinoxaline ring system. The most traditional route involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of the 5,6,7,8-tetrahydroquinoxaline core, this typically involves the reaction of cyclohexane-1,2-diamine with a suitable glyoxal (B1671930) derivative. Subsequent aromatization is not required as the saturated cyclohexane (B81311) ring is already in place.
A common strategy to obtain the tetrahydroquinoxaline scaffold is a two-step process: first, the synthesis of a substituted quinoxaline via the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, followed by the catalytic hydrogenation of the aromatic portion of the quinoxaline ring. rsc.org For instance, commercially available o-phenylenediamine can react with 2-bromoacetophenones to form a 2-phenylquinoxaline (B188063) intermediate, which is then subjected to hydrogenation to yield the chiral tetrahydroquinoxaline product. rsc.org To achieve the specific this compound target, a precursor with a masked or pre-installed amino group (or a group that can be readily converted to an amine, such as a nitro group) would be employed in the initial condensation step.
| Reactant A | Reactant B | Conditions | Product | Key Feature |
| Cyclohexane-1,2-diamine | Amino-glyoxal derivative | Acid or base catalysis | This compound | Direct formation of the target scaffold. |
| o-Phenylenediamine | α-Keto acid with amino precursor | Condensation, then hydrogenation | This compound | Two-step approach with versatile precursors. |
| Substituted o-phenylenediamine | 1,2-Diketone | Microwave irradiation | Substituted quinoxaline | Precursor for subsequent hydrogenation. jocpr.com |
One-Pot and Multi-Component Synthesis Strategies
One-pot and multi-component reactions (MCRs) have gained prominence in organic synthesis due to their efficiency, atom economy, and reduction of waste by minimizing intermediate isolation and purification steps. nih.gov These strategies are particularly valuable for constructing complex molecules like tetrahydroquinoxalines from simple starting materials in a single operation.
A notable example is the tandem one-pot synthesis that combines the initial condensation reaction with a subsequent reduction step. For example, a bifunctional catalyst like Pd@UiO-66 can drive a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization to produce tetrahydroquinolines, a strategy adaptable to tetrahydroquinoxalines. iastate.edu Similarly, a one-pot cyclization-hydrogenation sequence can be performed where an o-phenylenediamine and a bromoacetophenone first undergo cyclization, and the resulting quinoxaline is hydrogenated in the same reaction vessel without isolation, leading directly to the tetrahydroquinoxaline product. rsc.org Such sequential reactions streamline the synthetic process, saving time and resources. researchgate.net While the Povarov reaction is a well-known three-component reaction for synthesizing tetrahydroquinolines, similar MCR approaches are being developed for related nitrogen-containing heterocycles. researchgate.net
| Strategy | Starting Materials | Catalyst/Reagents | Key Advantage |
| Tandem Condensation-Hydrogenation | 2-Nitrobenzaldehyde, Acetophenone | Pd@UiO-66, H₂ | Quantitative conversion from simple precursors. iastate.edu |
| Sequential Cyclization-Hydrogenation | o-Phenylenediamine, 2-Bromoacetophenone | [Ir(cod)Cl]₂, Chiral Ligand, H₂ | Direct synthesis of chiral products without intermediate isolation. rsc.org |
| Aza-Diels-Alder (Povarov) Reaction | Aniline, Aldehyde, Alkene | Acid Catalyst | High molecular complexity from simple inputs (for related THQs). researchgate.net |
Novel and Green Chemistry Approaches in the Synthesis of this compound Analogs
Modern synthetic chemistry emphasizes the development of novel and environmentally benign methods. For the synthesis of this compound analogs, these approaches focus on the use of catalytic systems, alternative energy sources, and high-throughput techniques to improve efficiency and reduce environmental impact. researchgate.net
Catalytic Transformations in Tetrahydroquinoxaline Formation (e.g., Palladium-Catalyzed Couplings)
Catalytic methods are at the forefront of modern organic synthesis, offering highly selective and efficient routes to complex molecules. Transition metals, particularly palladium and iridium, play a pivotal role in the formation of tetrahydroquinoxalines.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provide powerful tools for C-N bond formation, a key step in the synthesis of many nitrogen heterocycles. researchgate.net Palladium catalysis can also be employed for cycloaddition reactions to construct the core ring system. nih.govnih.gov
More recently, iridium-catalyzed asymmetric hydrogenation has emerged as a highly effective method for producing chiral tetrahydroquinoxaline derivatives with excellent enantioselectivity. rsc.orgnih.gov In this approach, a prochiral quinoxaline precursor is hydrogenated using a chiral iridium catalyst, yielding enantiomerically enriched tetrahydroquinoxalines. A significant advancement in this area is the ability to control the stereochemical outcome by simply changing the solvent, allowing for the selective synthesis of either enantiomer from the same starting material and catalyst. rsc.orgnih.gov This method is highly efficient, often proceeding under mild conditions and without the need for additives. rsc.org
| Catalytic Method | Metal Catalyst | Ligand | Reaction Type | Key Outcome |
| Asymmetric Hydrogenation | Iridium | Chiral Phosphine-based ligands | Hydrogenation | High enantioselectivity (up to 98% ee); solvent-controlled stereodivergence. nih.gov |
| C-N Cross-Coupling | Palladium | Buchwald-Hartwig type ligands | Amination | Efficient formation of key C-N bonds. researchgate.net |
| Cycloaddition | Palladium | Chiral P-ligands (e.g., YuePhos) | [4+2] Cycloaddition | Stereodivergent synthesis of complex chiral scaffolds. nih.gov |
| Reductive Cyclization | Palladium | dppp | Carbonylative cyclization | Synthesis of dihydroquinoxalines from 2-nitroanilines. nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.in The application of microwave irradiation is considered a green chemistry approach, as it can reduce energy consumption and often allows for solvent-free reactions. udayton.edu
In the context of quinoxaline synthesis, microwave heating has been successfully applied to the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds. jocpr.com Reactions that might take several hours under reflux conditions can often be completed in a matter of minutes in a microwave reactor, with yields reported to be excellent (80-90%). e-journals.inudayton.edu This rapid and efficient synthesis of the quinoxaline core provides a fast entry to precursors for this compound and its derivatives. The methodology is noted for being cleaner and having an easier work-up process. e-journals.in
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes (e.g., 1-5 minutes) jocpr.comudayton.edu |
| Energy Source | External heating (oil bath, heating mantle) | Direct dielectric heating via microwaves |
| Yields | Often moderate to good | Generally good to excellent (80-90%) e-journals.in |
| Solvent Use | Typically requires solvents | Can often be performed under solvent-free conditions. e-journals.inudayton.edu |
| Work-up | Can be extensive | Simpler and cleaner process. e-journals.in |
Solid-Phase Synthesis Techniques for Library Generation
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of related compounds, which is essential for drug discovery and medicinal chemistry. acs.orgnih.gov This methodology involves attaching a starting material to a solid support (e.g., a polymer resin), performing a series of chemical transformations, and then cleaving the final product from the support. researchgate.net
A traceless solid-phase synthesis for tetrahydroquinoxalines has been developed, enabling combinatorial chemistry approaches. researchgate.net In a typical sequence, an aldehyde-functionalized resin is used as the solid support. A series of reactions, such as reductive amination, nucleophilic aromatic substitution, reduction of a nitro group, and spontaneous cyclization, are carried out on the resin-bound substrate. researchgate.net The resulting tetrahydroquinoxaline scaffold, still attached to the resin, can be further derivatized at various positions. Finally, the desired products are cleaved from the resin, often in high purity and yield. This approach allows for the creation of libraries with multiple points of diversity, facilitating the exploration of structure-activity relationships. researchgate.net
| Step | Description | Purpose |
| 1. Immobilization | A starting material (e.g., an amino alcohol) is attached to a functionalized solid support (e.g., polystyrene resin). | Anchors the substrate for subsequent reactions, simplifying purification. researchgate.net |
| 2. Sequential Reactions | A series of chemical transformations (e.g., amination, cyclization, acylation) are performed on the resin-bound substrate. | To build the desired molecular scaffold and introduce diversity. researchgate.net |
| 3. Derivatization | Functional groups on the scaffold are modified with various building blocks (e.g., acyl chlorides, isocyanates). | To generate a library of analogs with different substituents. researchgate.net |
| 4. Cleavage | The final product is cleaved from the solid support, typically using an acidolytic agent like trifluoroacetic acid. | To release the purified final compound into solution. researchgate.net |
Advanced Synthetic Methodologies for this compound and its Derivatives
Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of published research specifically detailing the synthesis, precursor development, and derivatization of the chemical compound This compound . While extensive research exists for structurally related compounds such as 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydroquinazolines, this specific quinoxaline derivative does not appear to be documented in the available scientific databases and publications.
Consequently, it is not possible to provide an article on the advanced synthetic methodologies, precursor development, starting material optimization, or regioselective and stereoselective control in derivatization processes for this compound as per the requested outline. The strict adherence to focusing solely on the specified compound, as per the user's instructions, cannot be fulfilled due to the lack of specific data in the public domain.
Further research or de novo synthesis design would be required to establish the foundational chemistry of this compound before a detailed discussion of advanced synthetic strategies could be compiled.
Reactions at the Amine Moiety of this compound
The primary amine group at the 2-position of the 5,6,7,8-tetrahydroquinoxaline core is a key site for chemical modification. Its nucleophilic character allows for a range of reactions, including acylation, alkylation, and sulfonylation, to introduce diverse functionalities.
N-Acylation: The amine group can readily react with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy to introduce a variety of substituents. For instance, reaction with benzoyl chloride would yield N-(5,6,7,8-tetrahydroquinoxalin-2-yl)benzamide. The reaction conditions can be tailored, and in cases of low reactivity of the N-aryl system, stronger conditions such as heating in dimethylacetamide with silver cyanide as a catalyst may be employed. Another approach involves the deprotonation of the amine with a strong base like sodium hydride or n-butyllithium prior to the addition of the acyl chloride.
N-Alkylation: Alkylation of the amine moiety can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination with aldehydes or ketones is a more controlled approach. For instance, reaction with a suitable aldehyde in the presence of a reducing agent like sodium borohydride would yield the corresponding secondary amine. Direct N-alkylation of unprotected amino acids with alcohols has also been demonstrated as a sustainable method.
N-Sulfonylation: The amine group can be converted to a sulfonamide by reacting with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This functionalization is often used to introduce protecting groups or to synthesize compounds with specific biological activities.
| Reaction Type | Reagent Example | Product Functional Group |
| N-Acylation | Acyl Chloride | Amide |
| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |
Derivatization of the Quinoxaline Ring System for Structure Elucidation and Modulation
The quinoxaline ring system of this compound, specifically the benzene portion, is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The positions most prone to substitution are C-5 and C-8, due to the directing effects of the fused heterocyclic ring.
Halogenation: Bromination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS). Studies on similar tetrahydroquinoline systems have shown that direct bromination can lead to the introduction of bromine atoms onto the aromatic ring. For instance, 6,8-dibromo-1,2,3,4-tetrahydroquinoline has been synthesized via direct bromination. This suggests that this compound could likely be brominated at the 5- and/or 8-positions.
Nitration: Nitration of the aromatic ring can be accomplished using nitrating agents such as a mixture of nitric acid and sulfuric acid. In related tetrahydroquinoline systems, nitration has been shown to occur on the benzene ring. The regioselectivity of the nitration can be influenced by the reaction conditions and the presence of protecting groups on the amine. For example, the nitration of N-protected tetrahydroquinolines has been studied to achieve regioselective nitration at the 6-position.
These derivatization strategies are crucial for structure-activity relationship studies, as the introduction of different functional groups on the quinoxaline ring can significantly impact the molecule's biological and chemical properties.
Synthesis of Substituted this compound Analogs with Tailored Functionalities
The synthesis of substituted analogs of this compound allows for the fine-tuning of its properties for various applications. A common synthetic route to the tetrahydroquinoxaline core involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by reduction of the resulting quinoxaline. To obtain analogs with tailored functionalities, one can start with appropriately substituted precursors.
For instance, using a substituted cyclohexane-1,2-dione in the initial condensation reaction would lead to analogs with substituents on the saturated portion of the ring system. Similarly, starting with a substituted o-phenylenediamine would result in analogs with substituents on the aromatic ring.
Another approach involves the use of α-aminoamidines in reaction with bis-benzylidene cyclohexanones to synthesize derivatives of 5,6,7,8-tetrahydroquinazolines. nih.govnih.govresearchgate.net This methodology could potentially be adapted for the synthesis of tetrahydroquinoxaline analogs. These synthetic strategies provide access to a library of compounds with diverse functionalities, which is essential for medicinal chemistry and materials science research.
| Precursor Modification | Resulting Substitution Pattern |
| Substituted Cyclohexane-1,2-dione | Substitution on the saturated ring |
| Substituted o-Phenylenediamine | Substitution on the aromatic ring |
Mechanistic Investigations of Reaction Pathways for this compound Transformations
The transformations of this compound are governed by well-established reaction mechanisms in organic chemistry.
Reactions at the Amine Moiety: The acylation, alkylation, and sulfonylation reactions at the 2-amino group proceed via nucleophilic substitution mechanisms. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic center of the respective reagent (the carbonyl carbon of an acyl chloride, the alkyl carbon of an alkyl halide, or the sulfur atom of a sulfonyl chloride).
Derivatization of the Quinoxaline Ring: Electrophilic aromatic substitution on the benzene ring follows a three-step mechanism:
Generation of an electrophile: The reacting species is converted into a potent electrophile, often with the aid of a catalyst. byjus.com
Formation of a carbocation intermediate: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The regioselectivity of this substitution (favoring positions 5 and 8) is determined by the stability of the intermediate carbocation. The electron-donating nature of the saturated heterocyclic part of the molecule directs the incoming electrophile to these positions.
Understanding these mechanistic pathways is crucial for predicting the outcome of reactions, optimizing reaction conditions, and designing novel synthetic routes to functionalized this compound derivatives.
Theoretical and Computational Chemistry Studies on 5,6,7,8 Tetrahydroquinoxalin 2 Amine
Quantum Chemical Calculations and Electronic Structure Analysis of 5,6,7,8-Tetrahydroquinoxalin-2-amine
Direct quantum chemical calculations and detailed electronic structure analyses for this compound are not extensively reported in the reviewed literature. However, theoretical studies on related heterocyclic systems, such as tetrahydroquinoline, have been performed. For instance, a computational study on the regioselective nitration of tetrahydroquinoline and its N-protected derivatives utilized B3LYP/6-31++G** level of theory to optimize the geometries of intermediate σ-complexes in both gas and condensed phases researchgate.net. Such calculations are crucial for understanding reaction mechanisms and predicting the most likely sites for electrophilic aromatic substitution.
For this compound, it can be inferred that the pyrazine (B50134) ring, being electron-deficient, would influence the electron density distribution across the molecule. The amino group at the 2-position is a strong electron-donating group, which would increase the electron density on the pyrazine ring, potentially influencing its reactivity and interaction with biological targets. The tetrahydro- portion of the molecule is aliphatic and would not significantly participate in the electronic delocalization of the aromatic system. A comprehensive quantum chemical study would be beneficial to quantify properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution, which are fundamental to understanding its chemical reactivity and potential as a pharmacophore.
Conformational Landscape Exploration via Molecular Dynamics Simulations
Specific molecular dynamics (MD) simulations exploring the conformational landscape of this compound have not been identified in the surveyed literature. Nevertheless, the structural features of the molecule allow for predictions about its conformational flexibility. The saturated cyclohexane (B81311) ring in the 5,6,7,8-tetrahydro portion of the molecule is not planar and is expected to exist in various chair and boat conformations. These conformational isomers can interconvert, and the energy barriers between them would dictate their relative populations at a given temperature.
In a study of 5,6,7,8-tetrahydroquinoline (B84679) 1-oxide, it was observed that the saturated six-membered ring adopts a conformation intermediate between a half-chair and a sofa nih.gov. It is reasonable to assume that the saturated ring in this compound would exhibit similar conformational behavior. MD simulations would be a powerful tool to explore the accessible conformations of the molecule in different environments, such as in aqueous solution or when bound to a protein. This information is critical for understanding its interactions with biological macromolecules and for the rational design of derivatives with improved binding affinities. For instance, MD simulations have been employed to investigate the stability and interactions of newly designed tetrahydroquinoline derivatives targeting the anticancer target LSD1 mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
There are no specific Quantitative Structure-Activity Relationship (QSAR) models reported for derivatives of this compound in the available literature. However, 3D-QSAR studies on related tetrahydroquinoline derivatives have been successfully conducted to guide the design of new potent inhibitors for specific biological targets nih.gov.
In one such study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were developed for a series of 40 tetrahydroquinoline-derivative inhibitors targeting Lysine-specific demethylase 1 (LSD1), a significant target in cancer therapy. The established CoMFA and CoMSIA models exhibited good statistical and predictive properties, with q² values of 0.778 and 0.764, and R²pred values of 0.709 and 0.713, respectively nih.gov. Based on the contour maps generated from these models, new derivatives with enhanced predicted activity were designed nih.gov. This approach highlights the potential of QSAR modeling for the optimization of lead compounds. A similar methodology could be applied to a series of this compound derivatives, once sufficient biological activity data becomes available, to elucidate the key structural features required for their desired biological activity.
In Silico Molecular Docking and Ligand-Target Interaction Prediction
While direct molecular docking studies of this compound were not found, in silico screening of structurally related compounds has been reported. For example, novel derivatives of 5,6,7,8-tetrahydroquinazolines have been synthesized and their biological activity screened using molecular docking mdpi.comnih.gov. These studies predicted high binding affinity towards several essential enzymes of Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) mdpi.comnih.gov. This suggests that the tetrahydroquinazoline scaffold is a promising candidate for the development of new antitubercular agents mdpi.comnih.gov.
Similarly, docking studies of novel tetrahydroquinoline and tetrahydroisoquinoline analogues into the non-nucleoside inhibitor binding site of HIV-1 reverse transcriptase have been performed to predict their anti-HIV activity scispace.com. Furthermore, new quinoxaline-linked-1,2,4-triazole-sulfonamide hybrids have been designed, synthesized, and their anti-proliferative activity evaluated, with molecular docking studies on the EGFR receptor suggesting strong binding of the most potent compounds thesciencein.org. These examples demonstrate the utility of molecular docking in predicting the binding modes and affinities of small molecules to their protein targets, thereby guiding the design of more potent and selective inhibitors. A similar approach for this compound would be highly valuable in identifying its potential biological targets and in the rational design of its derivatives.
| Compound Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| 5,6,7,8-Tetrahydroquinazoline derivatives | M. tuberculosis DHFR, MtPanK, MtDprE1 | Predicted high binding affinity, suggesting potential as antitubercular agents. | mdpi.comnih.gov |
| Tetrahydroquinoline and Tetrahydroisoquinoline analogues | HIV-1 Reverse Transcriptase | Docking scores were used to predict anti-HIV-1 activity. | scispace.com |
| Quinoxaline-linked-1,2,4-triazole-sulfonamide hybrids | EGFR | The most potent compounds showed strong binding to the EGFR receptor. | thesciencein.org |
Computational Prediction of Reaction Mechanisms and Transition States
The computational prediction of reaction mechanisms and transition states for the synthesis of this compound is not described in the reviewed scientific literature. However, computational methods are increasingly used to elucidate the mechanisms of complex organic reactions. For instance, the mechanism for the synthesis of substituted 5,6,7,8-tetrahydroquinazolines has been proposed as a cascade process initiated by a Michael addition nih.gov.
Quantum chemical calculations can be employed to map the potential energy surface of a reaction, identifying the transition states and intermediates involved. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism. For example, automated reaction path search methods combined with kinetics analysis based on quantum chemical calculations have been developed to trace back reaction paths and predict reactants for a given product nih.gov. The application of such computational methods to the synthesis of this compound could help in optimizing reaction conditions, improving yields, and potentially discovering novel synthetic routes.
Role of 5,6,7,8 Tetrahydroquinoxalin 2 Amine As a Synthetic Building Block and Pharmacophore Scaffold
Utilization in the Construction of Complex Heterocyclic Architectures
The synthetic utility of 5,6,7,8-tetrahydroquinoxalin-2-amine lies in the reactivity of its constituent parts. The amino group can act as a nucleophile, allowing for a variety of chemical transformations to build more complex heterocyclic systems. While specific examples utilizing this compound as a starting material for the construction of more complex fused heterocyclic systems are not extensively documented in the available literature, the reactivity of the 2-amino substituent on a pyrazine (B50134) ring is well-established. This amino group can readily participate in reactions such as amide bond formation, sulfonylation, and urea formation.
Furthermore, the pyrazine ring itself can undergo various reactions. For instance, in related quinoxaline (B1680401) systems, the nitrogen atoms can be quaternized, and the aromatic ring can be subjected to electrophilic substitution, although the activating effect of the amino group and the deactivating effect of the pyrazine nitrogens would need to be considered. The tetrahydro component of the molecule also offers possibilities for stereoselective functionalization.
In a broader context, the synthesis of related heterocyclic fused quinoxalinones and quinazolinones has been explored for their pharmacological activity. For example, a series of substituted 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones were synthesized as part of a program to develop excitatory amino acid antagonists nih.gov. This demonstrates the potential of the quinoxaline scaffold to be incorporated into more complex, fused heterocyclic systems with significant biological activity. The general strategy involves the cyclization of a suitably functionalized quinoxaline precursor. A similar approach could be envisioned starting from this compound, where the amino group is first modified to introduce a reactive moiety that can then participate in an intramolecular cyclization to form a fused ring system.
The synthesis of various tetrahydroquinoxaline derivatives has been achieved through methods such as the transfer hydrogenation of quinoxalines and the ring-opening of activated aziridines followed by intramolecular C-N bond formation organic-chemistry.org. These synthetic routes provide access to the core tetrahydroquinoxaline scaffold, which can then be further functionalized.
Design of Scaffold-Based Compound Libraries for Mechanistic Screening
The 5,6,7,8-tetrahydroquinoxaline-2-amine scaffold is an ideal starting point for the design and synthesis of combinatorial libraries for mechanistic screening. The primary amino group serves as a key point of diversification, allowing for the attachment of a wide variety of building blocks through robust and high-throughput chemical reactions.
A general strategy for the construction of a scaffold-based library from this compound would involve parallel synthesis techniques. For example, an array of carboxylic acids could be coupled to the 2-amino group to generate a library of amides. Similarly, a diverse set of sulfonyl chlorides would yield a library of sulfonamides, and various isocyanates would produce a library of ureas.
While specific libraries based on the this compound scaffold are not detailed in the available literature, the principles of such an approach are well-established for related heterocyclic systems. For instance, a library of 2-amino-5,6,7,8-tetrahydroquinolines has been prepared in a one-pot reaction from a cyclic ketone, aldehydes, malononitrile, and ammonium acetate researchgate.net. This highlights the accessibility of related amino-substituted tetrahydro-heterocycles for library synthesis.
The design of such libraries is often guided by computational methods to ensure that the resulting compounds cover a diverse chemical space and possess drug-like properties. The goal is to generate a collection of molecules that can be screened against a particular biological target or in a phenotypic assay to identify hit compounds. These hits can then be further optimized in a lead discovery program. A study on the synthesis of a tetrahydroquinoline-focused library for epigenetic targets illustrates this approach, where a core scaffold was decorated with various functionalities to create a collection of compounds for screening nsf.gov.
Application in the Development of Modulators for Molecular Targets
The 5,6,7,8-tetrahydroquinoxaline (B1293704) scaffold has been identified as a privileged structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. While the direct therapeutic applications of this compound are not extensively reported, derivatives of the core scaffold have shown significant activity as modulators of various molecular targets.
A notable example is the development of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives as agonists of the Retinoic Acid Receptor alpha (RARα). In one study, a series of quinoxaline derivatives were designed and synthesized, leading to the identification of 4-[5-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxalinyl)-1H-2-pyrrolyl]benzoic acid as a potent and selective RARα agonist with cell-differentiating activity.
| Compound | Structure | Target | Activity |
| 4-[5-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxalinyl)-1H-2-pyrrolyl]benzoic acid | RARα | Agonist, potent cell-differentiating activity |
Furthermore, the broader class of quinoxaline and quinazolinone derivatives has been investigated for their activity as excitatory amino acid antagonists. Specifically, substituted 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones have been shown to bind to the AMPA receptor and the glycine site on the NMDA receptor complex nih.gov.
The related tetrahydroquinazoline scaffold has also been a fruitful area of research. Derivatives of 5,6,7,8-tetrahydroquinazolines have been synthesized and evaluated for their potential as antitubercular and antidiabetic agents through in silico screening nih.govnih.gov. Molecular docking studies suggested that these compounds could exhibit high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), and could also act as inhibitors of β-glucosidase nih.govnih.gov.
These examples underscore the potential of the 5,6,7,8-tetrahydroquinoxaline scaffold, and by extension, its 2-amino derivative, in the development of novel modulators for a range of molecular targets. The ability to readily derivatize the 2-amino group allows for the fine-tuning of the pharmacological properties of the resulting compounds to achieve desired potency and selectivity.
Advanced Analytical Methodologies for the Characterization and Purity Assessment of 5,6,7,8 Tetrahydroquinoxalin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of a compound in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of 5,6,7,8-Tetrahydroquinoxalin-2-amine.
In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of each signal provide detailed information about the electronic environment and connectivity of the protons. The protons on the saturated alicyclic ring (at positions C5, C6, C7, and C8) are expected to appear as multiplets in the upfield region (1.5-3.0 ppm). The protons on C6 and C7 would likely be in a more shielded environment compared to those on C5 and C8, which are adjacent to the aromatic pyrazine (B50134) ring. The lone proton on the pyrazine ring (at C3) would resonate as a singlet in the downfield aromatic region. The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The four sp³ hybridized carbons of the saturated ring would appear in the aliphatic region of the spectrum. The six sp² hybridized carbons of the bicyclic aromatic system would resonate at lower field, with the carbons directly bonded to nitrogen atoms being the most deshielded.
Table 1: Predicted NMR Spectral Data for this compound The following is an interactive data table. Click on the headers to sort.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.5 - 7.8 | Singlet (s) | C3-H |
| ¹H | ~4.5 - 5.5 | Broad Singlet (br s) | -NH₂ |
| ¹H | ~2.7 - 2.9 | Multiplet (m) | C5-H₂, C8-H₂ |
| ¹H | ~1.7 - 1.9 | Multiplet (m) | C6-H₂, C7-H₂ |
| ¹³C | ~155 - 160 | Singlet | C2 |
| ¹³C | ~145 - 150 | Singlet | C8a |
| ¹³C | ~140 - 145 | Singlet | C4a |
| ¹³C | ~125 - 130 | Singlet | C3 |
| ¹³C | ~25 - 30 | Singlet | C5, C8 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₁N₃), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.
The nominal molecular weight is 149 g/mol . As the compound contains an odd number of nitrogen atoms (three), its molecular ion peak ([M]⁺) in the mass spectrum is expected to have an odd mass-to-charge ratio (m/z) of 149, consistent with the nitrogen rule.
Electron ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern. This pattern provides valuable structural information and serves as a fingerprint for the molecule. Common fragmentation pathways for this structure could include α-cleavage, which is typical for amines, and retro-Diels-Alder (RDA) reaction in the partially saturated ring. The loss of small, stable molecules like HCN is also a plausible fragmentation pathway from the pyrazine ring.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound The following is an interactive data table. Click on the headers to sort.
| m/z Value (Predicted) | Ion Formula | Fragment Identity |
|---|---|---|
| 149 | [C₈H₁₁N₃]⁺ | Molecular Ion [M]⁺ |
| 148 | [C₈H₁₀N₃]⁺ | [M-H]⁺ |
| 121 | [C₇H₇N₂]⁺ | [M-CH₂N]⁺ (from α-cleavage) |
| 120 | [C₆H₆N₃]⁺ | [M-C₂H₅]⁺ (from ring cleavage) |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
The primary amine (-NH₂) group is expected to show a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C-H stretching vibrations of the aliphatic portions of the molecule will appear just below 3000 cm⁻¹, while the aromatic C-H stretch from the pyrazine ring will be observed just above 3000 cm⁻¹. The spectrum will also feature characteristic C=N and C=C stretching vibrations from the aromatic ring in the 1500-1650 cm⁻¹ region. Finally, the N-H bending vibration (scissoring) of the primary amine is expected in the 1580-1650 cm⁻¹ range, potentially overlapping with the aromatic ring stretches.
Table 3: Characteristic FTIR Absorption Bands for this compound The following is an interactive data table. Click on the headers to sort.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2960 | C-H Stretch | Aliphatic C-H |
| 1580 - 1650 | C=N / C=C Stretch | Pyrazine Ring |
| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and purity assessment of chemical compounds. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. An acid modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to ensure the amine is protonated, which results in sharper, more symmetrical peaks.
The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected in the chromatogram, typically using a UV detector set to a wavelength where the quinoxaline (B1680401) chromophore absorbs strongly (e.g., ~254 nm). A single, sharp peak at a specific retention time is indicative of a high-purity sample.
Table 4: Typical HPLC Method Parameters for Purity Analysis The following is an interactive data table. Click on the headers to sort.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-phase separation |
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile | Elution of the analyte |
| Gradient | 5% to 95% B over 20 minutes | To ensure separation of impurities |
| Flow Rate | 1.0 mL/min | Consistent retention times |
| Detection | UV at 254 nm | Quantitation of the analyte |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure by mapping electron density to reveal exact atomic positions, bond lengths, and bond angles.
For this compound, a single-crystal X-ray diffraction analysis would definitively confirm its molecular structure. It would show the planarity of the pyrazine ring and the specific conformation (e.g., half-chair) of the tetrahydrogenated ring. Furthermore, this analysis would provide invaluable insight into the supramolecular assembly in the solid state, revealing intermolecular interactions such as hydrogen bonds. The primary amine group is a strong hydrogen bond donor, and the nitrogen atoms in the pyrazine ring are hydrogen bond acceptors, suggesting that extensive hydrogen bonding networks are likely to be a dominant feature of the crystal packing.
Table 5: Crystallographic Parameters Determined by X-ray Diffraction The following is an interactive data table. Click on the headers to sort.
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | Describes the symmetry of the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms (in Ångstroms). |
| Bond Angles | The angles between adjacent chemical bonds (in degrees). |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
Mechanistic Research on Biological Target Interactions of 5,6,7,8 Tetrahydroquinoxalin 2 Amine Derivatives Excluding Clinical Human Data
In Vitro Biochemical and Cellular Assays for Target Engagement
The biological activity of 5,6,7,8-tetrahydroquinoxaline (B1293704) derivatives has been evaluated through a range of in vitro biochemical and cellular assays to confirm their engagement with specific molecular targets. These assays are fundamental in determining the potency and mechanism of action of these compounds.
Key assays employed include:
Cell Differentiation Assays: Certain derivatives have been assessed for their ability to induce cellular differentiation. For instance, the derivative 4-[5-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxalinyl)-1H-2-pyrrolyl]benzoic acid was found to exert highly potent cell-differentiating activity on human promyelocytic leukemia (HL-60) cells, indicating its engagement with nuclear receptors that regulate cell fate. nih.gov
Antiproliferative Assays: The cytotoxic or growth-inhibiting effects of these compounds on cancer cells are commonly measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A series of novel tetrahydroquinoxaline sulfonamide derivatives demonstrated moderate to strong inhibitory activities against the human colorectal adenocarcinoma cell line, HT-29, confirming their engagement with targets essential for cancer cell proliferation. researchgate.net
Enzyme Inhibition Assays: Direct interaction with and inhibition of specific enzymes are quantified using biochemical assays. Derivatives of tetrahydroquinoxaline have been synthesized and evaluated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1). nih.gov These in vitro enzyme inhibition assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50), providing a direct measure of target engagement and potency. nih.gov
Tubulin Polymerization Assays: For compounds targeting the cytoskeleton, in vitro tubulin polymerization assays are utilized. These biochemical assays measure the extent to which a compound inhibits the assembly of purified tubulin into microtubules, a key process for cell division. researchgate.net
Elucidation of Structure-Activity Relationships (SAR) based on In Vitro Data
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For 5,6,7,8-tetrahydroquinoxaline derivatives, SAR has been explored by systematically modifying the core structure and evaluating the impact on biological activity.
In the development of ASK1 inhibitors, modifications to the tetrahydroquinoxaline scaffold revealed significant SAR insights. The inhibitory activity was found to be sensitive to the size of alicyclic hydrocarbon substitutions. A series of compounds showed that inhibitory activity decreased as the ring size increased from cyclopropyl (B3062369) to cyclopentyl. nih.gov Specifically, the order of ASK1 inhibitory activity from highest to lowest was for the N-cyclopentyl (IC50 = 49.63 nM), N-cyclobutyl (IC50 = 117.61 nM), and N-cyclopropyl (IC50 = 502.46 nM) derivatives. nih.gov Furthermore, stereochemistry played a critical role, with the (S)-enantiomer of a trifluoropropyl substituted derivative showing significantly higher inhibitory activity than its (R)-enantiomer. nih.gov
| Compound/Derivative Series | Target | Key Structural Features | Activity Trend |
| N-Alicyclic Tetrahydroquinoxaline carboxamides | ASK1 | N-substitution with cyclopropyl, cyclobutyl, cyclopentyl groups | Potency increases with ring size: Cyclopentyl > Cyclobutyl > Cyclopropyl nih.gov |
| Trifluoropropyl Tetrahydroquinoxaline carboxamides | ASK1 | (S) vs. (R) enantiomer | The (S)-enantiomer exhibits significantly higher inhibitory activity nih.gov |
| 2-substituted Tetrahydroquinoxalines | RARα | Pyrrole-benzoic acid moiety at the 2-position | The specific 2,5-disubstituted pyrrole (B145914) linkage is crucial for high agonistic potency nih.gov |
Investigation of Molecular Mechanisms of Action in Cellular Models (non-human cell lines)
Research using non-human cellular models has provided insight into the molecular mechanisms through which 5,6,7,8-tetrahydroquinoxaline derivatives exert their biological effects.
One of the primary mechanisms identified is the disruption of the cellular cytoskeleton. A tetrahydroquinoxaline sulfonamide derivative, compound I-7, was shown to inhibit tubulin polymerization directly. researchgate.net In cellular models (HT-29 cells), this action led to a cascade of downstream effects, including the disturbance of the microtubule network, disruption of mitotic spindle formation, and ultimately, cell cycle arrest at the G2/M phase. researchgate.net
Another key mechanism is the induction of cellular differentiation. The derivative 4-[5-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxalinyl)-1H-2-pyrrolyl]benzoic acid was shown to be a potent agonist of the retinoic acid receptor alpha (RARα). nih.gov By activating this nuclear receptor, the compound triggers a signaling cascade in HL-60 cells that leads to their differentiation, a mechanism that can halt the uncontrolled proliferation of cancer cells. nih.gov
Identification of Protein and Enzyme Binding Affinities (In Vitro)
Identifying the direct protein and enzyme targets and quantifying the binding affinity of 5,6,7,8-tetrahydroquinoxaline derivatives is a central goal of mechanistic research.
Retinoic Acid Receptor Alpha (RARα): A series of quinoxaline (B1680401) derivatives were specifically designed as agonists for retinoic acid receptors. nih.gov The compound 4-[5-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxalinyl)-1H-2-pyrrolyl]benzoic acid demonstrated high selectivity for the RARα subtype, indicating a strong and specific binding affinity for this nuclear receptor. nih.gov
Tubulin: Tetrahydroquinoxaline sulfonamide derivatives have been identified as microtubule-disrupting agents. researchgate.net Their ability to inhibit tubulin polymerization in biochemical assays is direct evidence of their binding to tubulin subunits. This interaction prevents the formation of microtubules, which are essential for mitosis. researchgate.net
Apoptosis signal-regulating kinase 1 (ASK1): A series of quinoxaline derivatives were synthesized and evaluated as ASK1 inhibitors, with several compounds showing potent inhibitory activity. nih.gov The binding affinity was quantified by IC50 values, with the most potent derivative, compound 12d , exhibiting an IC50 of 49.63 nM, indicating a high-affinity interaction with the enzyme's active site. nih.gov
| Derivative Class | Protein/Enzyme Target | Method of Determination | Finding/Affinity |
| Pyrrolyl-benzoic acid derivative | Retinoic Acid Receptor alpha (RARα) | Cell-based functional assays | Selective and potent agonist activity nih.gov |
| Sulfonamide derivatives | Tubulin | Tubulin polymerization assay | Inhibition of polymerization, indicating direct binding researchgate.net |
| N-Alicyclic carboxamide derivatives | Apoptosis signal-regulating kinase 1 (ASK1) | In vitro enzyme inhibition assay | Potent inhibition with IC50 values as low as 49.63 nM nih.gov |
Modulation of Specific Biological Pathways (In Vitro)
The interaction of 5,6,7,8-tetrahydroquinoxaline derivatives with their molecular targets leads to the modulation of critical biological pathways within cells.
By binding to and activating RARα, certain derivatives modulate the retinoic acid signaling pathway . nih.gov This pathway is fundamental for regulating gene transcription involved in cellular processes such as differentiation, proliferation, and apoptosis. wikipedia.org The activation of this pathway in leukemia cells can force them to differentiate into mature, non-proliferating cells. nih.gov
Derivatives that bind to tubulin directly impact pathways related to cell cycle regulation and microtubule dynamics . researchgate.net By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase, which can ultimately trigger apoptosis. researchgate.net
Inhibition of ASK1 by tetrahydroquinoxaline derivatives modulates the MAPK (mitogen-activated protein kinase) signaling cascade . nih.gov ASK1 is an upstream kinase that responds to cellular stress, such as oxidative stress and inflammatory cytokines, and activates downstream pathways like JNK and p38 MAPK. By inhibiting ASK1, these compounds can block these stress-response signaling pathways. nih.gov
Future Research Directions and Emerging Trends for 5,6,7,8 Tetrahydroquinoxalin 2 Amine
Exploration of Sustainable and Eco-Friendly Synthetic Methodologies
Traditional synthetic routes for quinoxaline (B1680401) derivatives often rely on methods that involve hazardous solvents, high energy consumption, and the generation of significant waste. ijirt.org The future of synthesizing 5,6,7,8-Tetrahydroquinoxalin-2-amine and its analogues lies in the adoption of green chemistry principles to create more sustainable and environmentally benign processes. ijirt.orgbenthamdirect.com
Future research will likely focus on replacing conventional methods with eco-friendly alternatives. This includes the use of green solvents like water or ionic liquids, which minimize the environmental impact associated with volatile organic compounds. ijirt.org Energy-efficient techniques such as microwave and ultrasonic irradiation are also promising avenues, as they can significantly reduce reaction times and energy consumption compared to traditional refluxing conditions. ijirt.orgbenthamdirect.com
A major area of exploration will be the development and implementation of reusable and non-toxic catalysts. benthamdirect.com Heterogeneous catalysts, such as sulfated polyborate or alumina-supported heteropolyoxometalates, offer advantages like high yields, mild reaction conditions, solvent-free reactions, and easy recovery and recycling, which aligns with the goals of a circular economy. ias.ac.innih.gov The development of one-pot, multi-component reactions will also be crucial for improving atom economy and reducing the number of synthetic steps and purification processes required. ias.ac.in
| Parameter | Traditional Synthesis | Emerging Green Synthesis |
|---|---|---|
| Solvents | Often hazardous/toxic (e.g., chlorinated hydrocarbons) | Water, ethanol, ionic liquids, or solvent-free conditions ijirt.orgias.ac.in |
| Catalysts | Strong acids or bases, often non-recoverable | Reusable nanocatalysts, sulfated polyborate, solid-supported catalysts benthamdirect.comias.ac.in |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonic waves ijirt.orgbenthamdirect.com |
| Waste Generation | Higher, due to multi-step processes and solvent use | Minimized through atom economy and catalyst recycling ijirt.org |
| Efficiency | Variable yields, long reaction times | Often higher yields with significantly shorter reaction times ias.ac.in |
Integration of Artificial Intelligence and Machine Learning in Rational Design of Derivatives
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the rational design of novel derivatives of this compound. nih.govnih.gov These computational tools can analyze vast chemical spaces and predict the properties of theoretical molecules, significantly accelerating the discovery of compounds with desired biological activities. umk.plresearchgate.net
A key future application will be the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.govumk.pl By training ML algorithms on existing data for quinoxaline derivatives, researchers can build predictive models that correlate specific structural features with biological activity. bohrium.com This allows for the in silico screening of virtual libraries of this compound derivatives to identify the most promising candidates for synthesis and testing.
Furthermore, generative AI models, such as variational autoencoders or generative adversarial networks, can be employed to design entirely new molecules. researchgate.net These models can learn the underlying chemical principles from known active compounds and generate novel structures based on the this compound scaffold that are optimized for specific properties, such as high binding affinity to a biological target or improved pharmacokinetic profiles. This approach moves beyond simple screening to active, intelligent design. nih.gov
| AI/ML Technique | Application for this compound Derivatives | Potential Outcome |
|---|---|---|
| QSAR Modeling | Predict biological activity based on molecular descriptors. umk.pl | Prioritization of synthetic targets with high predicted efficacy. |
| Virtual Screening & Docking | Simulate binding of virtual derivatives to protein targets. bohrium.com | Identification of potential drug candidates and their binding modes. |
| Generative Models | Design novel molecular structures with optimized properties. researchgate.net | Discovery of innovative scaffolds with enhanced activity or novelty. |
| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity. | Early-stage filtering of candidates with poor drug-like properties. |
Discovery of Novel Mechanistic Applications in Chemical Biology
While various quinoxaline and tetrahydroquinoline derivatives are known for a range of biological activities, from antimicrobial to anticancer effects, future research into this compound should focus on elucidating and harnessing novel mechanisms of action for applications in chemical biology. ias.ac.infrontiersin.orgnih.gov This involves designing derivatives not just as potential therapeutics, but as molecular probes to investigate complex biological processes.
One emerging trend is the development of specific enzyme inhibitors. For instance, derivatives of the related 5,6,7,8-tetrahydroquinoline (B84679) scaffold have been investigated as inhibitors of enzymes like lipoxygenase. researchgate.net Future work could design derivatives of this compound as highly selective inhibitors for specific kinases, proteases, or other enzymes implicated in disease pathways. Such compounds could serve as valuable tools for dissecting cellular signaling cascades.
Another promising direction is the exploration of these compounds as modulators of protein-protein interactions or as agents that function through mechanisms like radical chain oxidation inhibition. dntb.gov.ua By modifying the core structure, it may be possible to create molecules that can disrupt specific biological interactions, offering new ways to study and potentially treat diseases. The chiral nature of related compounds like 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) suggests that stereochemistry could be a key factor in developing highly specific biological activity. nih.gov
Development of Analytical Techniques for Trace Analysis and Metabolite Identification (non-human)
As new derivatives of this compound are developed, robust analytical methods will be required for their detection at trace levels and for the identification of their metabolites in non-human biological and environmental systems. The advancement of high-sensitivity analytical instrumentation is a key enabler for this research.
The primary technique for future development will likely be high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This method offers the high sensitivity and specificity needed to detect minute quantities of the parent compound and its metabolic byproducts in complex matrices like water, soil, or non-human biological tissues. nih.govresearchgate.net Future research will focus on optimizing sample pretreatment procedures, such as solid-phase extraction, to enhance recovery and improve the limits of detection (LOD). cdc.gov
Metabolite identification studies are crucial for understanding the biotransformation and environmental fate of these compounds. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) systems, will be instrumental in elucidating the structures of unknown metabolites. nih.gov By comparing the mass spectra of metabolites to the parent compound, researchers can identify key metabolic pathways, such as oxidation or conjugation, providing critical information for ecological risk assessment and understanding the compound's persistence and transformation in various systems. nih.gov
| Technique | Application | Typical Limit of Detection (LOD) | Reference Matrix Examples |
|---|---|---|---|
| HPLC-UV | Quantification at higher concentrations. | µg/mL to ng/mL range | Synthetic reaction mixtures |
| GC-MS | Analysis of volatile derivatives. | ng/mL to pg/mL range | Environmental samples |
| LC-MS/MS | Trace quantification of parent compound and known metabolites. nih.gov | 0.16 to 2.1 µg/kg (for related QdNOs) nih.gov | Abalone tissue, pork, water nih.govsemanticscholar.org |
| LC-HRMS (Q-TOF) | Identification of unknown metabolites and transformation products. nih.gov | ng/mL range | Animal tissues, microbial cultures nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
